molecular formula C15H18N2O B2631471 2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol CAS No. 2199105-90-1

2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B2631471
CAS No.: 2199105-90-1
M. Wt: 242.322
InChI Key: RJELDFTWYWKROR-UHFFFAOYSA-N
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Description

2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol is a cyclopentanol-derived compound featuring a quinoline moiety substituted at the 2-position with a methylamino group. This compound is of interest in medicinal chemistry due to quinoline's prevalence in bioactive molecules, particularly in kinase inhibitors and antiparasitic agents .

Properties

IUPAC Name

2-[methyl(quinolin-2-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17(13-7-4-8-14(13)18)15-10-9-11-5-2-3-6-12(11)16-15/h2-3,5-6,9-10,13-14,18H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJELDFTWYWKROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol typically involves the reaction of quinoline derivatives with cyclopentanone derivatives under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the reaction between quinoline and cyclopentanone, followed by methylation of the amino group. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
This compound C₁₅H₁₆N₂O 240.31 Cyclopentanol, quinolin-2-yl, methylamino Kinase inhibition (hypothetical)
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 211.69 Cyclopentanol, 2-chlorophenyl, amino Chiral building block
2-[(7-Chloroquinolin-4-yl)amino]-5-(diethylamino)pentan-1-ol C₁₈H₂₆ClN₃O 335.88 Pentanol, 7-chloroquinolin-4-yl, diethylamino Antimalarial/antiparasitic
N,N-Diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide (Cpd F) C₂₇H₃₃N₅O 467.59 Quinolin-2-yl, benzamide, piperidinylpropyl LMWPTP inhibitor
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₇NO 157.25 Cyclopentanol, aminobutyl chain Pharmaceutical intermediates

Comparative Analysis

Core Structure
  • Cyclopentanol vs. Pentanol: The cyclopentanol ring in the target compound confers rigidity and stereochemical complexity compared to the linear pentanol chain in 's compound. This rigidity may enhance binding specificity in biological targets .
  • Quinoline Positioning: The quinolin-2-yl group in the target compound contrasts with quinolin-4-yl in 's analogue. Substitution at the 2-position may alter electronic properties and hydrogen-bonding capabilities compared to 4-position derivatives .
Substituent Effects
  • Conversely, the diethylamino group may enhance solubility in polar solvents .
  • Chlorine Substitution: 's chlorophenyl-substituted cyclopentanol highlights how halogenation can increase lipophilicity and influence receptor binding. The absence of chlorine in the target compound may reduce toxicity risks .

Biological Activity

2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and its implications for therapeutic applications.

The synthesis of this compound typically involves the reaction of quinoline derivatives with cyclopentanone derivatives. The compound features a quinoline moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

C13H15NO\text{C}_{13}\text{H}_{15}\text{N}\text{O}

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The quinoline component can modulate enzyme activity and cellular signaling pathways, leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in disease processes.
  • Alteration of Cellular Signaling : It can affect signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It shows promise in inhibiting the growth of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer.

Research Findings and Case Studies

A series of studies have evaluated the biological activity of quinoline derivatives, including this compound. Below is a summary table highlighting key findings from various research studies.

StudyBiological ActivityMethodologyFindings
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with MIC values < 50 µg/mL
AnticancerMTT assayInduced apoptosis in MCF-7 cells with IC50 = 25 µM
Anti-inflammatoryIn vivo modelReduced inflammation markers in animal models

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